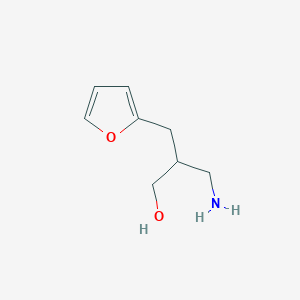
1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylic acid
説明
The compound is a complex organic molecule that contains a dihydropyridine ring and a cycloheptane ring. Dihydropyridines are often used in medicinal chemistry due to their wide range of biological activities . The cycloheptane ring is a seven-membered cycloalkane that is used in various fields of chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and ring structures. The dihydropyridine ring and the cycloheptane ring would contribute significantly to the three-dimensional structure of the molecule .Chemical Reactions Analysis
Dihydropyridines are known to undergo various chemical reactions, including oxidation and reduction reactions . The reactivity of the cycloheptane ring would depend on the substitution pattern and the presence of other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .科学的研究の応用
1. Environmental Monitoring and Health Assessments
1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylic acid is structurally related to certain plasticizers and their metabolites, such as those derived from 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH). Research has shown that metabolites of DINCH can be used as biomarkers to assess environmental exposure levels. Silva et al. (2013) measured concentrations of DINCH metabolites in urine samples to monitor environmental exposure in U.S. adults from 2000 to 2012. The detection of these metabolites in urine suggests their potential use in environmental health assessments for exposure to related compounds, including 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylic acid (Silva et al., 2013).
2. Understanding Metabolic Processes and Biomarker Development
Studies on plasticizer metabolites can provide insights into the metabolism of related compounds like 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylic acid. Schütze et al. (2016) identified new metabolites of DINCH after oral dosage, which represented significant percentages of the applied dose. These findings contribute to understanding the metabolic pathways of similar compounds and aid in developing specific biomarkers for exposure assessment (Schütze et al., 2016).
3. Food Safety and Dietary Exposure Analysis
Understanding the metabolism of heterocyclic amines and related compounds is crucial for food safety and dietary exposure analysis. Magagnotti et al. (2000) studied the formation of protein adducts by 2‐Amino‐1‐methyl‐6‐phenylimidazo[4,5‐b]pyridine (PhIP), a compound formed during cooking, to understand dietary exposure and its role in human diseases. Similar studies on the metabolism and bioactivity of 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylic acid could shed light on its effects on human health and its potential use as a biomarker for dietary exposure (Magagnotti et al., 2000).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[(1-methyl-2-oxopyridine-4-carbonyl)amino]cycloheptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-17-9-6-11(10-12(17)18)13(19)16-15(14(20)21)7-4-2-3-5-8-15/h6,9-10H,2-5,7-8H2,1H3,(H,16,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLXPFDUXRKPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NC2(CCCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine](/img/structure/B1523133.png)


![8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1523139.png)







